5-Methylhex-4-enoyl chloride
Description
5-Methylhex-4-enoyl chloride is an α,β-unsaturated acyl chloride characterized by a six-carbon chain with a methyl substituent at position 5 and a double bond between carbons 4 and 3. Acyl chlorides, in general, are highly reactive due to the electron-withdrawing effect of the chlorine atom, making them effective electrophiles in nucleophilic acyl substitution reactions. This compound is typically employed in organic synthesis for introducing the 5-methylhex-4-enoyl moiety into target molecules, such as esters, amides, or thioesters. Its reactivity and stereochemical properties are influenced by the conjugated double bond, which may also participate in Diels-Alder or Michael addition reactions.
Properties
CAS No. |
65890-48-4 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-methylhex-4-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3 |
InChI Key |
QCFMYRFNUHNLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-4-enoyl chloride can be synthesized through the reaction of 5-methylhex-4-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents, which can provide higher yields and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-4-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-methylhex-4-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of acyl chlorides from carboxylic acids.
Phosphorus Trichloride (PCl3): An alternative chlorinating agent for industrial production.
Halogens (e.g., Br2): Used in addition reactions to the double bond.
Water (H2O): For hydrolysis reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Dihalides: Formed by the addition of halogens to the double bond.
5-Methylhex-4-enoic Acid: Formed by hydrolysis.
Scientific Research Applications
5-Methylhex-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methylhex-4-enoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Reactivity Comparison with Acyl Chlorides
Acyl chlorides like 5-methylhex-4-enoyl chloride share common reactivity patterns with other acylating agents. For example, in , the synthesis of compound 3 involves using an acyl chloride intermediate (implicitly) to form esters and amides. Key comparisons include:
- Reactivity toward amines : Acyl chlorides react rapidly with amines to form amides (e.g., compound 4 in ), whereas less reactive derivatives (e.g., esters) require harsher conditions.
- Steric effects: The methyl group at position 5 in this compound may hinder nucleophilic attack compared to simpler acyl chlorides (e.g., acetyl chloride), similar to how bulky groups in ’s thiazolidine-thione derivative influence reaction pathways.
Stereochemical and Purity Considerations
demonstrates the importance of stereochemical control in synthesizing cyclohexene derivatives. For this compound:
- The double bond at position 4 may lead to cis/trans isomerism, requiring chromatographic purification (e.g., HPLC, as used in ).
- Purity benchmarks (e.g., >95% by NMR or HPLC) are critical for reproducibility, paralleling the methods in .
Data Table: Hypothetical Comparison of Key Properties
Research Findings and Limitations
- Synthetic Utility: The conjugated system in this compound may enable regioselective reactions, akin to the stereoselective synthesis of cyclohexene derivatives in .
- Safety Data Gap: While provides GHS guidelines for chlorinated compounds, specific toxicity data for this compound remains unaddressed in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
